4-Bromo-6-fluoro-3-methylindole
Description
4-Bromo-6-fluoro-3-methylindole (C$9$H$7$BrFN, MW: 244.06 g/mol) is a halogenated indole derivative characterized by a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at position 3 of the indole scaffold. Indoles are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
4-bromo-6-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-8-3-6(11)2-7(10)9(5)8/h2-4,12H,1H3 |
InChI Key |
KVEDSBVJOALLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-3-methylindole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-methylindole followed by fluorination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 4-Bromo-6-fluoro-3-methylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-3-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cycloaddition Reactions: Indole derivatives, including 4-Bromo-6-fluoro-3-methylindole, participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while cycloaddition reactions can produce polycyclic compounds with potential biological activity .
Scientific Research Applications
4-Bromo-6-fluoro-3-methylindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-3-methylindole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Analysis
The biological and chemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 4-Bromo-6-fluoro-3-methylindole with structurally related compounds from the provided evidence:
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Differences and Implications
Halogen Positioning: Bromine at position 4 (target compound) vs. 6 (6-Bromo-1H-indole-4-carboxylic acid): Position 4 bromine may favor electrophilic substitution at the indole’s 5- or 7-position, whereas bromine at 6 directs reactivity toward positions 4 or 7.
Functional Group Effects :
- The methyl group at position 3 in the target compound provides steric hindrance, which could slow undesired side reactions compared to more reactive substituents like aldehydes or carboxylic acids.
- Carboxylic acid/ester derivatives (e.g., entries 2–5 in Table 1) exhibit higher polarity, improving water solubility but limiting membrane permeability in biological systems.
Similarity Scores :
Limitations and Challenges
- Steric Effects : The methyl group at position 3 may hinder access to the indole’s π-system, reducing reactivity in some catalytic cycles compared to less bulky analogs like 3-Bromoindole-6-carboxylic acid.
- Limited Direct Data: While the provided evidence catalogs structural analogs, experimental data (e.g., melting points, reaction yields) for the target compound are absent, necessitating extrapolation from related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
